1-(4-chlorobenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(4-chlorobenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a urea backbone substituted with a 4-chlorobenzyl group and a 3-fluorophenyl-tetrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Urea Formation: The urea backbone is formed by reacting the tetrazole derivative with 4-chlorobenzyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
1-(4-chlorobenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3-(phenylurea): Lacks the tetrazole ring, which may affect its reactivity and applications.
1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
1-(4-chlorobenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the 4-chlorobenzyl and 3-fluorophenyl-tetrazolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN6O/c17-12-6-4-11(5-7-12)9-19-16(25)20-10-15-21-22-23-24(15)14-3-1-2-13(18)8-14/h1-8H,9-10H2,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFSECLXABMYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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